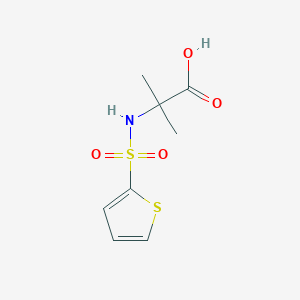

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is a chemical that features a thiophene ring, a common structural motif in organic chemistry, which is known for its aromaticity and stability. The sulfonylamino group attached to the thiophene ring suggests that the compound could have interesting reactivity and potential for forming derivatives, as indicated by the research on related sulfonyl-containing compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate to prepare N-tert-butylsulfonyl imino esters, which are useful in allylation reactions . Another approach includes a radical relay strategy to generate methylsulfonylbenzo[b]thiophenes, which involves photocatalysis under visible light irradiation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid.

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds has been elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with other chemical entities.

Chemical Reactions Analysis

Chemical reactions involving thiophene-based sulfonyl compounds can lead to a variety of products. For instance, the condensation of methyl (cyanomethyl-sulfonyl)acetate with α-amino ketones or 2-mercaptoacetaldehyde can yield aminopyrroles and thiophene derivatives, which upon cyclization can form various bicyclic derivatives . Additionally, the complexation of sulfonylamino-thiophenes with metal ions in ammonia media has been studied, showing the formation of different types of complexes depending on the pH and the nature of the functional group on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based sulfonyl compounds are influenced by their molecular structure. The presence of the sulfonyl group can impart polarity to the molecule, affecting its solubility and reactivity. The complexing properties of these compounds with nonferrous metal ions have been explored, revealing insights into their potential applications in coordination chemistry . Additionally, the separation techniques for sulfur compounds in petroleum matrices suggest that the physical properties of thiophenic compounds can be exploited for analytical purposes .

Scientific Research Applications

Synthesis and Complexation

Synthesis of Heterocyclic Compounds : 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid is involved in the synthesis of various heterocyclic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles, contributing significantly to the diversity of chemical structures available for further pharmaceutical and chemical research (Moskvichev et al., 2001).

Complexing with Metal Ions : This compound also plays a role in the complexation with nonferrous metal ions like Cu(II), Co(II), and Ni(II) in ammonia media. The nature of the substituents on the thiophene ring influences the properties of the complexes formed, indicating potential applications in catalysis or material science (Manylova et al., 2018).

Organic Synthesis and Catalysis

Organic Synthesis : The compound is used in organic synthesis, for example, in the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, showcasing its versatility in chemical synthesis and potential utility in developing novel organic molecules (Schleusner et al., 2004).

Transition-Metal-Catalyst-Free Desulfonylation : The compound has been highlighted in studies focusing on visible light-promoted desulfonylation of N-sulfonylamides and N-sulfonylamines. This represents a significant advancement in green chemistry, providing a metal-free, energy-efficient method for important chemical transformations (Hasegawa et al., 2018).

Material Science and Electronics

- Optoelectronic Applications : Substituted thiophenes, closely related to the compound , have been utilized extensively in material science and pharmaceuticals. They are known for their applications in electronic and optoelectronic devices, including transistors, sensors, and solar cells, indicating potential areas where 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid might find utility (Nagaraju et al., 2018).

Photochemistry and Photocatalysis

- Photoinduced Sulfonylation : Studies have highlighted the use of related thiophene compounds in photoinduced sulfonylation, a process that is crucial for introducing sulfonyl groups in a variety of organic molecules. This process is integral to the synthesis of many pharmaceuticals and could point to applications of 2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid in similar photochemical processes (Gong et al., 2019).

properties

IUPAC Name |

2-methyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-8(2,7(10)11)9-15(12,13)6-4-3-5-14-6/h3-5,9H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYHAKWCYCOMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(thiophene-2-sulfonylamino)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)